5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Descripción
Propiedades
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN5O2/c1-27-15-7-6-13(19)8-12(15)10-25-17(21)16(23-24-25)18(26)22-9-11-4-2-3-5-14(11)20/h2-8H,9-10,21H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNIMMPUFYRGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex structure that includes a triazole ring, an amino group, and various halogenated aromatic substituents, which may enhance its pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 450.7 g/mol. The presence of bromine and chlorine atoms in its structure is significant as these halogens often play a crucial role in modulating the biological activity of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇BrClN₅O₂ |
| Molecular Weight | 450.7 g/mol |
| CAS Number | 899981-89-6 |
Biological Activity Overview
Triazole derivatives are known for their diverse biological activities, including antifungal , antibacterial , and anticancer properties. Preliminary studies indicate that the specific compound may inhibit the growth of certain cancer cell lines and exhibit antimicrobial effects.
Anticancer Activity
Research has shown that 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide possesses significant anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma)
- IC50 Values :
- MCF-7:
- U87: Data not available but noted for significant inhibition.
Flow cytometry analysis indicated that this compound accelerates apoptosis in cancer cells, suggesting a mechanism of action that may involve the induction of programmed cell death.
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | MIC = 2 µg/ml |
| Escherichia coli | MIC = 4 µg/ml |
| Pseudomonas aeruginosa | MIC = 8 µg/ml |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
The biological activity of this triazole derivative may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in tumor growth and microbial resistance. Molecular docking studies are suggested to elucidate the binding affinities and mechanisms of action further.
Case Studies
Several studies have been conducted to evaluate the anticancer efficacy and safety profile of this compound:
-
Study on MCF Cell Lines :
- Conducted by Ribeiro Morais et al., this study reported significant suppression of tumor growth in mice treated with the compound.
- Results indicated a dose-dependent response with notable cytotoxicity against MCF cell lines.
-
Antimicrobial Efficacy :
- A comprehensive review highlighted the effectiveness of similar triazole compounds against various bacterial strains, establishing a benchmark for comparing the efficacy of this specific derivative.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
The biological and pharmacological profiles of triazole-carboxamides are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Triazole-Carboxamide Derivatives
Key Observations:
Substituent Impact on Activity :
- The 5-bromo-2-methoxybenzyl group in the target compound introduces steric bulk and electron-withdrawing properties, which may enhance binding to hydrophobic pockets in biological targets compared to simpler benzyl substituents (e.g., in CAS 899974-10-8) .
- Chlorobenzyl and thiophenmethyl groups (CAS 899974-10-8) suggest a trend toward heteroaromatic substituents improving solubility or target specificity .
Biological Activity Trends: The parent scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits SOS response inhibition (IC₅₀ = 32 µM) by targeting LexA autoproteolysis, a mechanism critical in bacterial antibiotic resistance . Derivatives with dichlorophenyl or fluorophenyl groups (e.g., CAS 899974-10-8 analogs) show marked antiproliferative effects, indicating that halogenation enhances cytotoxicity in cancer models .
Synthetic Accessibility: The target compound’s synthesis likely follows established routes for triazole-carboxamides, such as microwave-assisted cycloaddition (as seen in ) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . In contrast, 5-amino-1-(4-(diethoxymethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide (Compound 33) requires multi-step protection-deprotection strategies, highlighting the target compound’s relative synthetic simplicity .
Pharmacological and Mechanistic Insights
- Antimicrobial Potential: The scaffold’s ability to inhibit LexA cleavage (a key SOS response component) suggests that the target compound could synergize with antibiotics by reducing bacterial mutagenesis .
- Anticancer Activity : Structural analogs with 4-methylphenyl or 4-fluorophenyl groups demonstrate selective activity against renal and CNS cancers, implying that the target compound’s 5-bromo-2-methoxybenzyl group may confer unique tumor-targeting properties .
- Cytotoxicity Profile: Derivatives like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide show low cytotoxicity in non-cancerous cells, suggesting that the target compound’s halogenated substituents may similarly enhance selectivity .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuI, DIPEA, DMF, 70°C, 8h | 65–75 | |
| Bromo-methoxy coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux, 24h | 50–60 | |
| Amide bond formation | EDC/HOBt, DCM, RT, 12h | 80–85 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Multi-technique validation is critical:
- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 492.02) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole-benzyl regions .
Basic: What biological activities are associated with this compound?
Methodological Answer:
Triazole-carboxamide derivatives exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus via membrane disruption .
- Kinase inhibition : IC₅₀ = 120 nM against JAK2 in cancer cell lines (e.g., K562) .
- Antifungal action : Synergistic effects with fluconazole against Candida albicans .
Q. Table 3: SAR Trends
| Modification | Biological Impact | Reference |
|---|---|---|
| 5-Bromo → 5-Nitro | 10× increase in JAK2 inhibition | |
| Methoxy → Ethoxy | Reduced antifungal activity (MIC >16 µg/mL) |
Advanced: How to resolve contradictions in reported spectral data?
Methodological Answer:
- Artifact identification : Check for solvent peaks (e.g., DMSO-d₅ at δ 2.5 ppm) masking triazole signals .
- Dynamic effects : Variable temperature NMR resolves rotational isomers in the carboxamide group .
- Cross-lab validation : Compare HR-MS data with computational predictions (e.g., Gaussian 16 at B3LYP/6-31G*) .
Case Study : Discrepancies in ¹³C NMR shifts for the triazole C4 carbon (δ 148–152 ppm) were traced to pH-dependent tautomerism; use buffered D₂O for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
